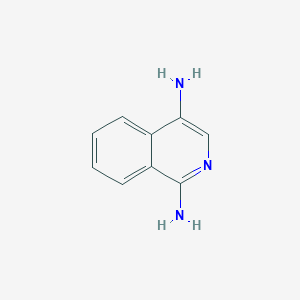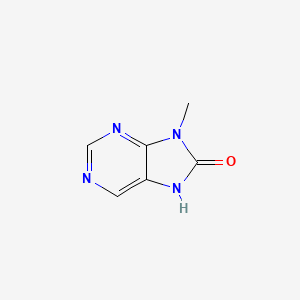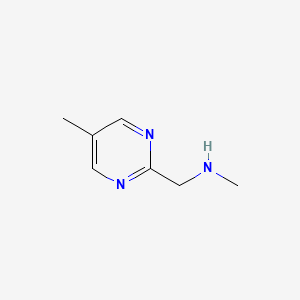
N-Methyl-1-(5-methylpyrimidin-2-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-1-(5-methylpyrimidin-2-yl)methanamine is an organic compound with the molecular formula C7H11N3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-(5-methylpyrimidin-2-yl)methanamine typically involves the alkylation of 5-methylpyrimidine-2-ylmethanamine with methyl iodide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of N-methyl-1-(5-methylpyrimidin-2-yl)methanone.
Reduction: Formation of N-methyl-1-(5-methylpyrimidin-2-yl)methanol.
Substitution: Formation of various N-substituted derivatives depending on the substituent used.
科学的研究の応用
N-Methyl-1-(5-methylpyrimidin-2-yl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
作用機序
The mechanism of action of N-Methyl-1-(5-methylpyrimidin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include modulation of enzymatic activity or receptor binding, leading to downstream biological effects.
類似化合物との比較
- N-Methyl-1-(pyrimidin-5-yl)methanamine
- N-Methyl-1-(5-methylpyridin-2-yl)methanamine
- N-Methyl-1-(5-methylthiazol-2-yl)methanamine
Comparison: N-Methyl-1-(5-methylpyrimidin-2-yl)methanamine is unique due to the presence of the methyl group on the pyrimidine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable tool in medicinal chemistry and drug discovery.
特性
分子式 |
C7H11N3 |
|---|---|
分子量 |
137.18 g/mol |
IUPAC名 |
N-methyl-1-(5-methylpyrimidin-2-yl)methanamine |
InChI |
InChI=1S/C7H11N3/c1-6-3-9-7(5-8-2)10-4-6/h3-4,8H,5H2,1-2H3 |
InChIキー |
CFFGIMYRJABJLC-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(N=C1)CNC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


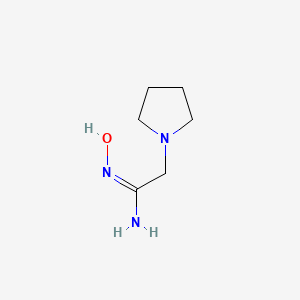
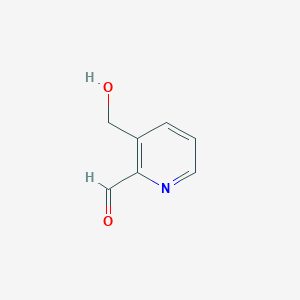
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B11921808.png)

![2,5-Dimethylimidazo[1,2-a]pyridin-8-ol](/img/structure/B11921823.png)

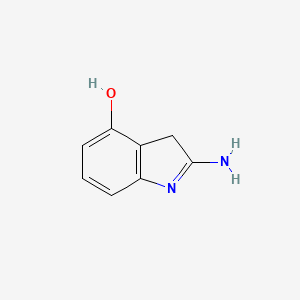
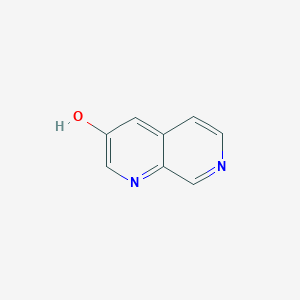
![Pyrazolo[1,5-a]pyrimidine-5-carbaldehyde](/img/structure/B11921844.png)
![Imidazo[1,2-a]pyrimidine-2-carbonitrile](/img/structure/B11921848.png)
![Furo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B11921849.png)
![1H-Pyrazolo[3,4-b]pyridine-3,6(2H,7H)-dione](/img/structure/B11921853.png)
